molecular formula C21H18ClN5O4 B2452243 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895016-26-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2452243
CAS RN: 895016-26-9
M. Wt: 439.86
InChI Key: HIBBPYZPMQKJAO-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of derivatives including 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide have been synthesized and evaluated for antitumor activity. One study found that these derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with some showing activity comparable to doxorubicin, a reference antitumor agent (El-Morsy et al., 2017).

Anticancer Potential

Several studies have synthesized and tested pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Some compounds in this class demonstrated promising results, such as inhibiting cell growth in vitro in various cancer cell lines, including MCF-7 and HCT-116. The effectiveness of these compounds in anticancer applications highlights their potential as therapeutic agents (Kandeel et al., 2012).

Synthesis and Characterization

The synthesis and characterization of these compounds have been extensively researched. Innovative synthetic routes have been developed to create various derivatives, and their structural properties have been confirmed using spectral data and elemental analyses. These studies contribute to the understanding of the chemical nature and potential applications of these compounds in medicinal chemistry (Taylor & Patel, 1992).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-17-7-6-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-5-3-4-13(22)8-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBPYZPMQKJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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